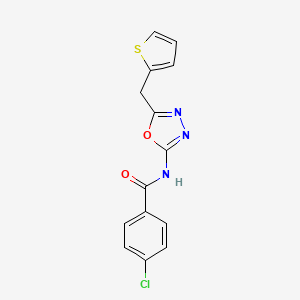

4-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-Chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a chlorine atom at the para position and a thiophen-2-ylmethyl group attached to the oxadiazole ring. The thiophene moiety introduces sulfur-based electronic effects, while the oxadiazole ring enhances metabolic stability and binding affinity to biological targets .

Propriétés

IUPAC Name |

4-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)13(19)16-14-18-17-12(20-14)8-11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRJIXOKUTYZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common approach is the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with thiophen-2-ylmethanol to produce 4-chloro-N-(thiophen-2-ylmethyl)benzamide. This intermediate is further reacted with hydrazine hydrate and acetic anhydride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophilic substitution with various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent for various diseases, leveraging its bioactive properties.

Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism by which 4-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Thiophene vs. Halogen Substitution: The 4-chloro group in the target compound and MBX-3535 may enhance binding to hydrophobic enzyme pockets, as seen in MBX-3535's ribosomal targeting .

Synthetic Efficiency: Yields for oxadiazole derivatives vary widely (18–73%), influenced by substituent complexity.

Biological Activity :

- Antifungal Activity : LMM5 and LMM11 () demonstrate that sulfamoyl and furan substituents enhance antifungal effects against C. albicans, suggesting the target compound’s thiophene group could similarly contribute to microbial targeting.

- Enzyme Inhibition : MBX-3535’s activity as a trans-translation inhibitor highlights the role of halogenated benzamides in disrupting ribosomal function .

Physicochemical Properties:

- Melting Points : Most 1,3,4-oxadiazole derivatives melt between 160–290°C (e.g., compound 5a: 184°C; MBX-3535: >148°C), correlating with crystalline stability .

- Spectroscopic Data : IR and NMR profiles (e.g., C=O stretches at ~1680 cm⁻¹, aromatic proton signals at δ 7.2–8.4 ppm) are consistent across analogs, confirming structural integrity .

Activité Biologique

4-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving chlorination and the formation of oxadiazole rings. The molecular structure includes a benzamide core, which is significant for its biological activity. The presence of the thiophene ring and the oxadiazole moiety enhances its pharmacological properties.

Anticancer Properties

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activities. For instance, compounds similar to this compound were evaluated against various cancer cell lines. The following table summarizes the IC50 values for related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 | 1.18 |

| Compound B | MCF7 | 0.67 |

| Compound C | PC-3 | 0.80 |

| Compound D | HCT-116 | 0.87 |

These values indicate that compounds with similar structures can effectively inhibit cancer cell proliferation at low concentrations .

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, compounds containing oxadiazole rings have been shown to inhibit RET kinase activity, which plays a role in various cancers .

Study 1: Inhibition of RET Kinase

A study conducted on a series of benzamide derivatives demonstrated that certain compounds significantly inhibited RET kinase activity. The compound I-8 showed strong inhibition both at the molecular and cellular levels, suggesting that similar derivatives might possess comparable effects .

Study 2: Cytotoxicity Assays

In a cytotoxicity assay involving multiple cancer cell lines, several oxadiazole derivatives were tested for their ability to induce apoptosis. The results indicated that compounds with structural similarities to this compound could induce apoptosis effectively at concentrations as low as 10^-5 M .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.